

A Technical Guide to the Thermodynamic Properties of 3-Methyl-2-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-butanol

Cat. No.: B147160

[Get Quote](#)

This document provides an in-depth guide to the essential thermodynamic properties of **3-Methyl-2-butanol** (sec-isoamyl alcohol), a secondary alcohol with applications as a solvent and chemical intermediate. A thorough understanding of its thermodynamic behavior is critical for process design, safety, and application in various scientific fields, including drug development.

General and Physical Properties

3-Methyl-2-butanol is a flammable, colorless liquid.^[1] It is one of the eight isomers of pentyl alcohol. The following table summarizes its key physical and identification properties.

Property	Value	Source(s)
IUPAC Name	3-Methyl-2-butanol	[2]
Synonyms	sec-Isoamyl alcohol, Methylisopropylcarbinol	[3][4]
Molecular Formula	C ₅ H ₁₂ O	[5]
Molar Mass	88.150 g·mol ⁻¹	[2]
CAS Number	598-75-4	[3]
Appearance	Colorless liquid	[1][2]
Density	818 mg·cm ⁻³ (at 25 °C)	[1][2]
Boiling Point	112 to 115 °C (385 to 388 K)	[1][2][3]
Melting Point	-92.0 to -92.5 °C	[1]
Flash Point	80 °F (26.7 °C)	[1][6]
Solubility in Water	59 g·dm ⁻³	[2]
Refractive Index	1.403 - 1.412 (at 20 °C)	[1][6]
Dynamic Viscosity (η)	5.3 mm ² /s (at 20 °C)	[4]
log P (Octanol/Water)	1.036 - 1.28	[2][5]

Thermochemical Properties

Thermochemical data are essential for understanding the energy changes associated with chemical reactions and phase transitions. The standard state is defined at 25 °C (298.15 K) and 100 kPa.[2]

Property	Value	Units	Source(s)
Std. Enthalpy of Formation (ΔfH^\ominus_{298} , liquid)	-368.5 to -371.3 (-88.41 kcal/mol)	kJ·mol ⁻¹	[2] [7]
Std. Enthalpy of Formation (ΔfH^\ominus_{298} , gas)	-316.4 (-75.62 kcal/mol)	kJ·mol ⁻¹	[7]
Std. Enthalpy of Combustion (ΔcH^\ominus_{298} , liquid)	-3314.5 to -3315.7 (-792.33 kcal/mol)	kJ·mol ⁻¹	[2] [7]
Liquid Phase Heat Capacity (C _p , liquid)	245.9 (58.77 cal/mol·K) at 298.15 K	J·K ⁻¹ ·mol ⁻¹	[2] [7]
Ideal Gas Heat Capacity (C _p , gas)	Data available over 200 K to 1000 K	J·K ⁻¹ ·mol ⁻¹	[8]
Standard Molar Entropy (S°gas)	388.6 (92.88 cal/mol·K)	J·K ⁻¹ ·mol ⁻¹	[7]

Temperature-Dependent Properties

The following properties vary significantly with temperature. Critically evaluated data is available from sources such as the NIST/TRC Web Thermo Tables.[\[8\]](#)

Vapor Pressure

Temperature (°C)	Pressure (kPa)	Source(s)
20.0	0.55 - 1.20	[1] [2]
25.0	1.41 (10.6 mmHg)	[5] [6]

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

Temperature (K)	$\Delta_{\text{vap}}\text{H}$ (kJ·mol ⁻¹)	Source(s)
295	49.0	[3]
308	46.4	[3]
313	52.7	[3]

Critical Properties

Property	Value	Units	Source(s)
Critical Temperature (T _c)	556.1 K	K	[8]
Critical Pressure (P _c)	3869.7	kPa	[8]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed overviews of standard protocols used for determining key properties of liquid alcohols like **3-Methyl-2-butanol**.

Determination of Enthalpy of Combustion

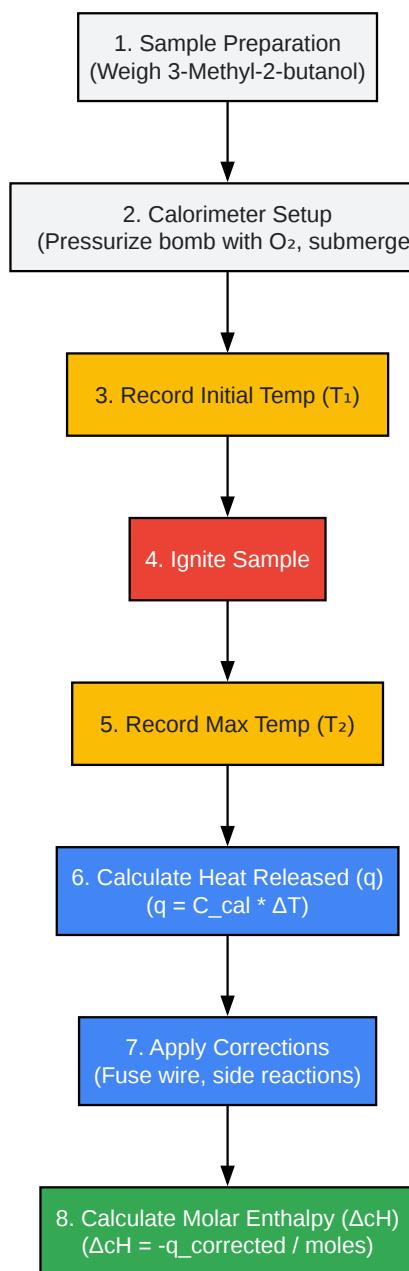
The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume apparatus.

- **Sample Preparation:** A precise mass (typically 1-1.5 g) of the liquid sample (**3-Methyl-2-butanol**) is placed in a crucible within the calorimeter's "bomb." A fuse wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

- Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is exothermic, releasing heat into the bomb and the surrounding water.^[9] The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition from the fuse wire and for the formation of any side products (like nitric acid from residual nitrogen). The enthalpy of combustion is then calculated on a molar basis.^[10]

P-V-T (Pressure-Volume-Temperature) Measurement

The relationships between pressure, volume, and temperature are crucial for developing equations of state and determining properties like critical points and vapor pressure curves. A constant volume piezometer is a common instrument for these measurements.^[11]

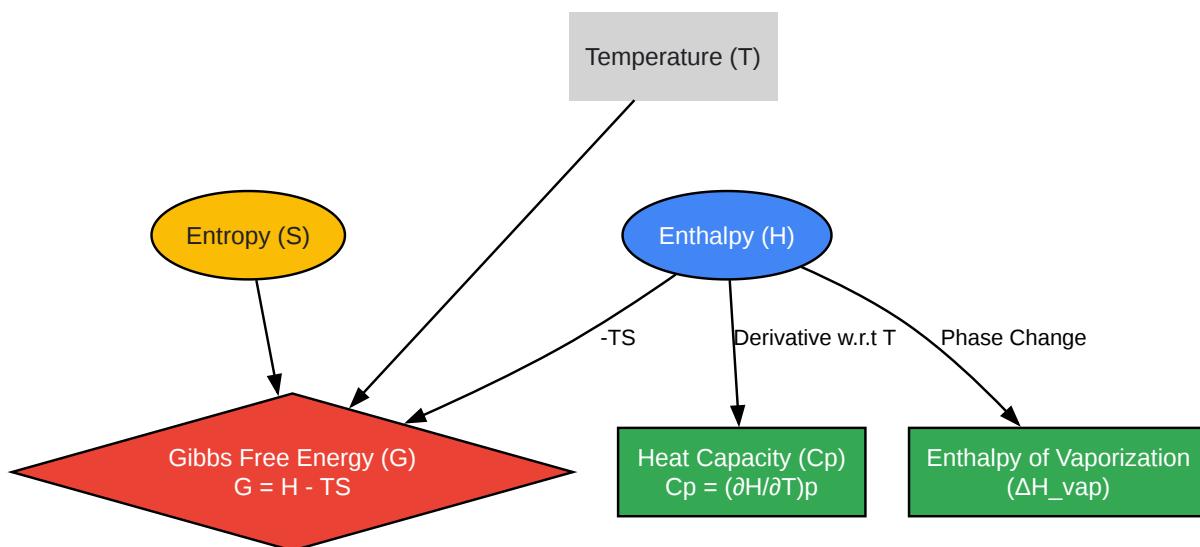

- Apparatus: A piezometer consists of a high-pressure vessel of a precisely known constant volume. The vessel is connected to a pressure transducer and a temperature control system (e.g., a thermostatic bath).
- Sample Loading: A known mass of **3-Methyl-2-butanol** is introduced into the evacuated piezometer. The density (ρ) is determined by the mass of the sample and the known volume of the cell.
- Isochoric Measurements: The temperature of the cell is systematically varied. At each stable temperature point, the corresponding pressure is recorded. This process generates an isochore—a line of constant density on a pressure-temperature diagram.^[11]
- Data Collection: The experiment is repeated with different sample masses to obtain data along different isochores. This provides a comprehensive map of the P- ρ -T surface for the substance.
- Analysis: The experimental data points are fitted to an equation of state, which can then be used to calculate various derived thermodynamic properties, such as compressibility, thermal expansion coefficients, and departure functions.^[11]

Visualizations of Thermodynamic Concepts

Diagrams created using Graphviz help illustrate complex workflows and relationships inherent in thermodynamic studies.

Experimental Workflow for Combustion Calorimetry

The following flowchart details the key steps in experimentally determining the enthalpy of combustion.



[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of combustion.

Relationship Between Core Thermodynamic Properties

This diagram illustrates the fundamental relationships between key thermodynamic state functions.

[Click to download full resolution via product page](#)

Caption: Relationship between thermodynamic state functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 3. 2-Butanol, 3-methyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 2-Butanol, 3-methyl- [webbook.nist.gov]
- 8. WTT- Under Construction Page [wtt-pro.nist.gov]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of 3-Methyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147160#thermodynamic-properties-of-3-methyl-2-butanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com